4-cyclobutyl-1H-imidazole
Description
Properties
CAS No. |
1571145-56-6 |
|---|---|
Molecular Formula |
C7H10N2 |
Molecular Weight |
122.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Cyclobutyl 1h Imidazole and Its Derivatives
Established Synthetic Routes to Substituted Imidazoles
The synthesis of the imidazole (B134444) ring has been a subject of extensive research for over a century, leading to the development of several named reactions and innovative one-pot procedures. These foundational methods provide the basis for the construction of a diverse range of imidazole derivatives.
Debus–Radziszewski Reaction and its Modern Adaptations for Imidazole Synthesis
The Debus-Radziszewski reaction, first reported in the 19th century, is a multicomponent reaction that classically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) to form a substituted imidazole. This method remains a commercially viable route for the production of several imidazole compounds. The reaction is thought to proceed in two main stages: the initial formation of a diimine from the dicarbonyl compound and two equivalents of ammonia, followed by the condensation of this diimine with an aldehyde.
Modern adaptations of the Debus–Radziszewski synthesis have focused on improving yields, simplifying purification processes, and expanding the substrate scope. These modifications often involve the use of catalysts, alternative solvents, and microwave irradiation to enhance reaction rates and efficiency. For instance, the replacement of one equivalent of ammonia with a primary amine allows for the synthesis of N-substituted imidazoles. Various catalysts, including Lewis acids and solid-supported reagents, have been employed to promote the reaction under milder conditions. Microwave-assisted protocols, in particular, have been shown to significantly reduce reaction times and, in some cases, improve product yields.
A significant advantage of this reaction is its convergent nature, allowing for the rapid assembly of complex imidazole structures from simple starting materials.
Condensation Reactions Involving α-Halo Ketones and Amidines in 1H-Imidazole Formation
A widely utilized method for the synthesis of 2,4-disubstituted imidazoles involves the condensation of an α-halo ketone with an amidine. This approach offers a high degree of predictability and control over the substitution pattern of the resulting imidazole. The reaction proceeds via nucleophilic attack of the amidine on the α-carbon of the halo ketone, followed by cyclization and dehydration to afford the imidazole ring.
Historically, this reaction was often carried out in chlorinated solvents like chloroform, which posed environmental and safety concerns. More recent developments have focused on establishing more benign and scalable reaction conditions. Optimized protocols now frequently employ aqueous tetrahydrofuran (B95107) (THF) with a base such as potassium bicarbonate. This system has proven to be robust for a variety of aromatic and aliphatic α-halo ketones and amidines, consistently providing good to excellent yields of the desired imidazoles without the need for chromatographic purification. The use of mixed aqueous-organic solvent systems is advantageous as it can facilitate the dissolution of both the reactants and the base, while the amidine's greater nucleophilicity compared to water ensures the desired reaction pathway predominates over hydrolysis of the α-halo ketone.
Microwave-Assisted and One-Pot Multicomponent Approaches to Imidazole Derivatives
The principles of green chemistry have driven the development of highly efficient microwave-assisted and one-pot multicomponent reactions (MCRs) for the synthesis of imidazole derivatives. These methods offer significant advantages, including reduced reaction times, lower energy consumption, and often higher yields compared to conventional heating methods.
Microwave irradiation has been successfully applied to various imidazole syntheses, including the Debus-Radziszewski reaction and the condensation of α-halo ketones with amidines. The rapid and uniform heating provided by microwaves can accelerate reaction rates and minimize the formation of side products.
One-pot MCRs are particularly powerful as they allow for the construction of highly substituted imidazoles in a single synthetic operation, avoiding the need to isolate intermediates. A common MCR strategy for tetrasubstituted imidazoles involves the reaction of a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate. A variety of catalysts, including p-toluenesulfonic acid, have been used to promote these reactions, often in environmentally friendly solvents like ethanol. The combination of MCRs with microwave assistance further enhances the efficiency and sustainability of imidazole synthesis.
| Reaction Type | Key Reactants | Typical Conditions | Advantages |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | Catalysts (Lewis acids), Microwave irradiation | Convergent, builds complexity quickly |
| α-Halo Ketone & Amidine | α-Halo Ketone, Amidine | Aqueous THF, K2CO3 | Good regiocontrol for 2,4-disubstitution |
| Microwave MCR | 1,2-Diketone, Aldehyde, Amine, NH4OAc | Microwave, p-TsOH, Ethanol | Rapid, high-yielding, one-pot |
Targeted Synthesis of 4-Cyclobutyl-1H-Imidazole Scaffolds
While the aforementioned methods are excellent for constructing the imidazole core, the specific introduction of a cyclobutyl group at the C4 position requires more targeted strategies. This can be achieved either by incorporating the cyclobutyl moiety into one of the starting materials for a classical imidazole synthesis or by functionalizing a pre-formed imidazole ring.
Regioselective Functionalization Strategies for Imidazole Core with Cyclobutyl Moiety
Directly introducing a cyclobutyl group onto a pre-formed imidazole ring with high regioselectivity can be challenging due to the presence of multiple reactive sites. However, modern synthetic methods offer potential solutions. One promising approach is the palladium-catalyzed cross-coupling of a halo-imidazole with a cyclobutyl organometallic reagent. For instance, a 4-bromo or 4-iodoimidazole (B15931) could undergo a Suzuki-Miyaura coupling with cyclobutylboronic acid or a related derivative. The success of this approach hinges on the selective synthesis of the 4-haloimidazole precursor.
Another strategy involves the regioselective C-H activation and subsequent alkylation of the imidazole ring. While the C2 position is generally the most acidic and reactive, the use of directing groups or specific catalysts can steer the functionalization to the C4 or C5 position. The development of catalytic systems that can selectively activate the C4-H bond of an imidazole for coupling with a cyclobutyl source would be a significant advancement in this area.
A plausible, though less direct, route could involve the synthesis of a 4-substituted imidazole that can be subsequently converted to a cyclobutyl group. For example, a 4-formylimidazole could be subjected to a Wittig-type reaction with a cyclopropylidene phosphorane followed by cyclopropanation and rearrangement, although this would be a multi-step process.
| Functionalization Strategy | Key Reactants | Potential Advantages | Key Challenges |
| Suzuki-Miyaura Coupling | 4-Haloimidazole, Cyclobutylboronic acid | High functional group tolerance | Synthesis of 4-haloimidazole precursor |
| C-H Activation/Alkylation | Imidazole, Cyclobutyl halide/olefin | Atom economical | Achieving high C4 regioselectivity |
Stereochemical Control in the Synthesis of Cyclobutyl-Substituted Imidazoles
When the cyclobutyl substituent or another part of the imidazole derivative contains a stereocenter, controlling the stereochemistry of the molecule becomes crucial. The development of asymmetric methods for the synthesis of chiral imidazoles has been an area of active research.
Another strategy involves the asymmetric synthesis of a starting material that already contains the desired stereochemistry. For instance, a chiral α-halo ketone bearing a cyclobutyl group with a defined stereocenter could be condensed with an amidine. In this case, the stereochemistry of the final product would be dictated by the stereochemistry of the starting material.
Furthermore, the development of chiral bicyclic imidazole catalysts has shown promise in various enantioselective transformations. These catalysts could potentially be employed to control the stereoselective introduction of a functional group onto a pre-existing this compound, or to catalyze a reaction that forms a chiral center elsewhere in the molecule.
The field of catalytic enantioselective synthesis of imidazoles is continually evolving, and these emerging methods provide a toolbox for the construction of stereochemically defined cyclobutyl-substituted imidazoles. acs.orgacs.orgnih.gov
Novel Synthetic Pathways for Cyclobutyl Imidazole Analogs
The construction of the imidazole core has traditionally been achieved through methods like the Debus-Radziszewski synthesis. However, recent advancements have focused on the development of more versatile and efficient multicomponent reactions (MCRs). These reactions, in which three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity.
One prominent approach is the acid-promoted, metal-free MCR for the synthesis of tri- and tetrasubstituted imidazoles. This methodology allows for the construction of diverse imidazole scaffolds with good to excellent yields by reacting a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonium salt. While not specifically demonstrated for a cyclobutyl aldehyde, this pathway is conceptually applicable to the synthesis of this compound analogs. By utilizing cyclobutanecarbaldehyde as the aldehyde component, this MCR could provide a direct and efficient route to the target molecule and its derivatives.
The reaction conditions for such MCRs can be tailored to favor the formation of either tri- or tetrasubstituted imidazoles. The choice of catalyst systems, such as fluoroboric acid-derived catalysts, can influence the selectivity of the reaction. For instance, HBF4–SiO2 has been identified as a highly effective and recyclable catalyst for both three-component and four-component reactions leading to imidazole derivatives.
Furthermore, novel synthetic strategies continue to emerge, expanding the toolkit for medicinal chemists. These include innovative cycloaddition reactions and the use of unique starting materials to introduce diverse functionalities onto the imidazole ring. The adaptability of these methods suggests their potential for creating a library of this compound analogs with varied substitution patterns for further investigation.
Table 1: Comparison of Selected Novel Synthetic Pathways for Imidazole Analogs
| Synthetic Pathway | Key Reactants | Catalyst/Conditions | Potential for this compound Analogs |
| Acid-Promoted MCR | 1,2-Dicarbonyl, Aldehyde, Amine, Ammonium Salt | Pivalic Acid, DMSO/H2O, 140 °C | High, by using cyclobutanecarbaldehyde. |
| Fluoroboric Acid-Catalyzed MCR | 1,2-Diketone, Aldehyde, Ammonium Salts/Amine | HBF4–SiO2, LiBF4, Zn(BF4)2 | High, offers selectivity control for tri- or tetra-substitution. |
| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia/Primary Amine | Various | A classic, versatile method applicable to cyclobutyl derivatives. |
Green Chemistry Principles in this compound Synthesis Research
The integration of green chemistry principles into synthetic organic chemistry is crucial for sustainable development. Research into the synthesis of this compound and its derivatives is increasingly focused on environmentally friendly methods that minimize waste, reduce energy consumption, and utilize less hazardous substances.
Solvent-Free and Environmentally Benign Reaction Conditions
A significant advancement in green synthesis is the development of solvent-free reaction conditions, often coupled with alternative energy sources like microwave irradiation and ultrasound. These techniques can dramatically reduce reaction times, increase yields, and eliminate the need for volatile and often toxic organic solvents.
Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of a variety of imidazole derivatives. nih.gov The direct absorption of microwave energy by the reactants leads to rapid heating and accelerated reaction rates. Solvent-free, microwave-assisted synthesis of substituted imidazoles has been reported, demonstrating the feasibility of this approach for producing these compounds in a more environmentally friendly manner. This method could be adapted for the synthesis of this compound by reacting the appropriate precursors under solvent-free microwave irradiation.
The use of ionic liquids as an alternative reaction medium is also gaining traction. Ionic liquids are salts with low melting points that are often non-volatile and can be recycled, making them a more environmentally benign option compared to traditional organic solvents. The synthesis of imidazolium-based ionic liquids has been explored, and these can, in turn, be used as media for other chemical transformations, including the synthesis of imidazole-containing compounds. mdpi.com
Table 2: Green Chemistry Approaches in Imidazole Synthesis
| Green Technique | Principle | Advantages for Imidazole Synthesis |
| Microwave-Assisted Synthesis | Rapid heating through dielectric polarization. | Reduced reaction times, higher yields, often solvent-free. |
| Ultrasound-Assisted Synthesis | Acoustic cavitation enhances reactivity. | Shorter reaction times, improved yields, milder conditions. |
| Solvent-Free Reactions | Reactants are mixed directly without a solvent. | Reduced waste, simplified workup, lower environmental impact. |
| Ionic Liquids | Non-volatile, recyclable solvents. | Can replace hazardous organic solvents, potential for catalyst recycling. |
Utilization of Reusable Catalytic Systems in Imidazole Synthesis
A variety of solid-supported catalysts have been investigated for the synthesis of substituted imidazoles. These include catalysts immobilized on supports such as silica, alumina, and polymers. For example, sulfonic acid functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous solid acid catalyst, has been used for the synthesis of tri- and tetrasubstituted imidazoles under solvent-free conditions with good to excellent yields.
Magnetic nanoparticles have emerged as particularly attractive catalyst supports due to their high surface area and the ease of separation using an external magnet. tandfonline.com Various catalytically active species, including acids, bases, and metal complexes, have been immobilized on magnetic nanoparticles. For instance, Fe3O4@SiO2-supported sulfonic acid (Fe3O4@SiO2-HM-SO3H) has been employed as a recyclable nanocatalyst for the microwave-assisted, solvent-free synthesis of 2,4,5-trisubstituted imidazoles. tandfonline.com Similarly, copper ferrite (B1171679) (CuFe2O4) nanoparticles have been shown to be an efficient and reusable catalyst for the synthesis of trisubstituted imidazoles. tandfonline.com
Metal-Organic Frameworks (MOFs) are another class of crystalline porous materials that have shown great promise as heterogeneous catalysts. Their high surface area, tunable porosity, and the presence of catalytically active metal centers make them suitable for a range of organic transformations. MIL-101(Cr), for example, has been used as an efficient heterogeneous catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com
The application of these reusable catalytic systems to the synthesis of this compound and its analogs offers a promising avenue for developing sustainable and economically viable manufacturing processes.
Table 3: Examples of Reusable Catalysts in Imidazole Synthesis
| Catalyst | Type | Key Features | Reusability |
| Fe3O4@SiO2-HM-SO3H | Magnetic Nanoparticle | Magnetically separable, high surface area. | Reusable for at least five cycles. tandfonline.com |
| CuFe2O4 Nanoparticles | Magnetic Nanoparticle | Efficient, easily recoverable. | Reusable for up to six cycles. tandfonline.com |
| MIL-101(Cr) | Metal-Organic Framework | High surface area, Lewis acidic sites. | Recyclable with minimal loss of activity. mdpi.com |
| SBA-Pr-SO3H | Nanoporous Solid Acid | Ordered porous structure, strong acid sites. | Can be recovered and reused. |
| HBF4–SiO2 | Solid-Supported Acid | High catalytic activity, recyclable. | Reusable for five consecutive uses. |
Chemical Reactivity and Transformation Studies of 4 Cyclobutyl 1h Imidazole
Electrophilic and Nucleophilic Substitution Reactions on the Imidazole (B134444) Ring
The reactivity of the imidazole ring in 4-cyclobutyl-1H-imidazole towards substitution reactions is dictated by its electronic properties. The ring is electron-rich, making it susceptible to electrophilic attack, but generally resistant to nucleophilic substitution unless activated by strongly electron-withdrawing groups. globalresearchonline.net
The imidazole ring is more reactive towards electrophiles than other five-membered heterocycles like pyrazole (B372694) or thiazole. globalresearchonline.netslideshare.net Electrophilic attack occurs preferentially at the C4 or C5 positions due to the formation of a more stable cationic intermediate. slideshare.net In this compound, the cyclobutyl group at the C4 position is a weak, electron-donating alkyl group. This group activates the ring towards electrophilic substitution and directs incoming electrophiles primarily to the C5 position, which is the most electron-rich and sterically accessible site. nih.gov Attack at the C2 position is less favored. slideshare.net
Common electrophilic substitution reactions on this compound are expected to yield the 5-substituted product as the major isomer.
Table 1: Predicted Outcomes of Electrophilic Substitution Reactions
| Reaction | Reagents | Predicted Major Product |
|---|---|---|
| Nitration | HNO₃ / H₂SO₄ | 4-Cyclobutyl-5-nitro-1H-imidazole |
| Halogenation (Bromination) | Br₂ in CHCl₃ | 5-Bromo-4-cyclobutyl-1H-imidazole |
| Sulfonation | H₂SO₄ / SO₃ (Oleum) | This compound-5-sulfonic acid |
| Friedel-Crafts Acylation | RCOCl / AlCl₃ | (4-Cyclobutyl-1H-imidazol-5-yl)(phenyl)methanone (with Benzoyl Chloride) |
The imidazole ring is inherently electron-rich and thus does not readily undergo nucleophilic aromatic substitution. globalresearchonline.net Such reactions typically require the presence of strong electron-withdrawing groups to decrease the electron density of the ring and a good leaving group. Since this compound lacks these features, it is expected to be unreactive toward nucleophiles under standard conditions. Nucleophilic substitution could become feasible if the ring were modified, for instance, by introducing a halogen atom (e.g., at the C2 or C5 position) and a strongly deactivating group. rsc.orgresearchgate.net
Reactivity of the Cyclobutyl Substituent: Ring Transformations and Functional Group Interconversions
The cyclobutyl group, while generally stable, possesses significant ring strain (approximately 26 kcal/mol) which can influence its reactivity under specific conditions. masterorganicchemistry.compressbooks.pub
The strained four-membered ring of the cyclobutyl substituent is susceptible to cleavage under energetic conditions.
Hydrogenolysis : Catalytic hydrogenation at elevated temperatures and pressures, often with catalysts like nickel or platinum, can induce ring-opening. pharmaguideline.com This reaction would transform the cyclobutyl group into a butyl or sec-butyl group, leading to the formation of 4-butyl-1H-imidazole. The precise conditions would determine the extent of both imidazole ring reduction and cyclobutane (B1203170) ring opening.
Acid-Catalyzed Rearrangements : Strong acids can sometimes promote rearrangements of strained rings, although this is less common for cyclobutanes than for cyclopropanes. researchgate.net Under strongly acidic conditions, there is a possibility of ring expansion to a cyclopentyl cation followed by rearrangement, though this is speculative without experimental data.
Introducing functional groups directly onto the cyclobutyl ring is a synthetic challenge but can provide a handle for further molecular modifications.
C-H Functionalization : While the C-H bonds of the cyclobutane are relatively inert, modern synthetic methods have enabled their functionalization. Palladium-catalyzed C-H arylation, for example, has been successfully applied to cyclobutane systems, suggesting that direct coupling of aryl groups onto the cyclobutyl ring of the imidazole derivative may be possible under specific catalytic conditions. acs.orgnih.gov
Radical Halogenation : Free-radical halogenation (e.g., with N-bromosuccinimide under UV light) could potentially introduce a bromine atom onto the cyclobutyl ring, likely at the tertiary C1 position. This resulting halide could then serve as a leaving group for subsequent nucleophilic substitution reactions to introduce functional groups like hydroxyl (-OH), amino (-NH₂), or cyano (-CN) groups. vanderbilt.edufiveable.me
Protonation and Deprotonation Equilibria of this compound
The imidazole ring is amphoteric, meaning it can act as both a base and an acid. nih.gov The pyridine-like nitrogen at position 3 (N3) has a lone pair of electrons in an sp² orbital and is basic, readily accepting a proton. The pyrrole-like nitrogen at position 1 (N1) bears a hydrogen atom that is weakly acidic and can be removed by a strong base. reddit.com
The acidity and basicity are quantified by pKa values. For the parent imidazole molecule, the pKa of its conjugate acid (the imidazolium (B1220033) ion) is approximately 7.0, while the pKa for the deprotonation of the N1-H is about 14.5. nih.govreddit.com
The cyclobutyl group at C4 influences these values through its electronic effect. As an alkyl group, it is weakly electron-donating, which increases the electron density in the imidazole ring. This increased electron density makes the N3 nitrogen slightly more basic and the N1 proton slightly less acidic compared to unsubstituted imidazole. nih.gov
Table 2: Comparison of pKa Values for Imidazole and Predicted Values for this compound
| Compound | pKa₁ (Imidazolium Ion Dissociation) | pKa₂ (N-H Deprotonation) |
|---|---|---|
| 1H-Imidazole (literature value) | ~7.0 | ~14.5 |
| This compound (predicted) | > 7.0 (Slightly more basic) | > 14.5 (Slightly less acidic) |
Oxidative and Reductive Transformations of this compound
The stability of this compound towards oxidation and reduction depends on the nature of the reagents and reaction conditions. Both the aromatic heterocycle and the aliphatic carbocycle exhibit considerable resistance to transformation.
Both the imidazole ring and the cyclobutane ring are relatively stable towards common oxidizing agents.
Imidazole Ring : The aromatic imidazole ring is resistant to oxidation by reagents like potassium permanganate (B83412) under neutral conditions. slideshare.net However, strong oxidizing agents such as hydrogen peroxide or peroxy acids can lead to the degradation and cleavage of the imidazole ring. slideshare.net
Cyclobutyl Ring : The cyclobutane ring is an alkane and is generally inert to most oxidizing agents. masterorganicchemistry.com Very harsh oxidative conditions that generate radicals could potentially attack the C-H bonds, but selective oxidation is difficult to achieve without ring cleavage.
The reduction of this compound can affect either the imidazole ring, the cyclobutyl substituent, or both, depending on the reaction's severity.
Imidazole Ring Reduction : As an aromatic system, the imidazole ring is resistant to reduction. Catalytic hydrogenation under mild conditions typically does not affect the ring. However, under more forcing conditions (high pressure and/or temperature with catalysts like Raney Nickel or Platinum), the imidazole ring can be reduced to 4-cyclobutyl-imidazoline (one double bond reduced) or further to 4-cyclobutyl-imidazolidine (fully saturated). pharmaguideline.com
Cyclobutyl Ring Reduction (Hydrogenolysis) : The same forceful hydrogenation conditions required to reduce the imidazole ring can also cause the hydrogenolysis (cleavage) of the strained cyclobutane ring, converting it to a linear butyl group. pharmaguideline.com Therefore, a high-pressure hydrogenation could potentially yield a mixture of products, including 4-butyl-imidazolidine.
Table 3: Summary of Potential Oxidative and Reductive Transformations
| Reaction Type | Conditions / Reagents | Potential Product(s) | Affected Moiety |
|---|---|---|---|
| Oxidation | Mild (e.g., KMnO₄, neutral) | No reaction | - |
| Oxidation | Strong (e.g., H₂O₂, peroxy acids) | Ring-opened degradation products | Imidazole Ring |
| Reduction | Mild (e.g., NaBH₄) | No reaction | - |
| Reduction | Forcing Catalytic Hydrogenation (e.g., H₂/Ni, high P/T) | 4-Cyclobutyl-imidazolidine, 4-Butyl-1H-imidazole, 4-Butyl-imidazolidine | Imidazole Ring & Cyclobutyl Ring |
Theoretical and Computational Investigations of 4 Cyclobutyl 1h Imidazole
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the molecular world, providing insights that are often inaccessible through experimental means alone. For 4-cyclobutyl-1H-imidazole, these computational tools allow for a detailed exploration of its fundamental characteristics.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT studies are instrumental in determining the optimized molecular geometry of this compound, including its bond lengths, bond angles, and dihedral angles. These calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to provide a balance between accuracy and computational cost.
Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C4-C(cyclobutyl) | 1.51 Å |
| Bond Length | N1-C2 | 1.38 Å |
| Bond Length | C4-C5 | 1.36 Å |
| Bond Angle | C5-C4-C(cyclobutyl) | 128.5° |
| Bond Angle | N1-C2-N3 | 111.0° |
Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Actual values would be derived from specific DFT calculations for this compound.
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices provide a quantitative measure of the molecule's reactivity.
Table 2: Representative Frontier Molecular Orbital Energies and Chemical Reactivity Indices for this compound (Illustrative Data)
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.25 |
| ELUMO | -0.55 |
| HOMO-LUMO Gap (ΔE) | 5.70 |
| Electronegativity (χ) | 3.40 |
| Chemical Hardness (η) | 2.85 |
Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Actual values would be derived from specific DFT calculations for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential.
For this compound, the MEP map would be expected to show the most negative potential (red) around the nitrogen atoms of the imidazole (B134444) ring, particularly the N3 atom, due to the presence of lone pairs of electrons. These regions would be the most likely sites for protonation and other electrophilic interactions. The hydrogen atom attached to the N1 nitrogen would exhibit a positive potential (blue), making it a potential site for nucleophilic attack or hydrogen bonding. The cyclobutyl group, being an alkyl substituent, would likely show a relatively neutral potential (green).
Natural Bond Orbital (NBO) analysis provides a detailed picture of the intramolecular interactions and charge delocalization within a molecule. This method analyzes the electron density to identify the Lewis-like bonding patterns and deviations from this idealized picture. NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, such as the donation of electron density from a filled bonding orbital to an empty antibonding orbital.
Table 3: Representative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix (Illustrative Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a |
|---|---|---|
| π(C4-C5) | π*(N3-C4) | 18.5 |
| π(N1-C2) | π*(C2-N3) | 22.1 |
| LP(1) N3 | π*(C4-C5) | 15.3 |
a E(2) means estimate of the donor-acceptor interaction stabilization energy. Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Actual values would be derived from specific NBO calculations for this compound.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. This is particularly important for understanding the conformational flexibility of molecules with non-rigid components.
The cyclobutyl ring is not planar but exists in a puckered conformation to relieve ring strain. libretexts.org MD simulations can be used to explore the conformational landscape of the cyclobutyl moiety in this compound. These simulations would track the positions of all atoms over time, allowing for the characterization of the different puckered conformations of the cyclobutyl ring and the energy barriers between them.
The flexibility of the cyclobutyl group and its preferred orientation relative to the imidazole ring can have significant implications for how the molecule interacts with its environment, such as in a biological receptor site. The simulations would provide insights into the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms, highlighting the most flexible regions of the molecule. This information is crucial for a complete understanding of the molecule's structure-activity relationship.
Simulations of this compound in Different Solvation Environments
Computational simulations provide crucial insights into the behavior of molecules like this compound in various solvents, predicting key physicochemical properties without the need for extensive experimental work. The solvation environment significantly influences molecular interactions and bulk properties. Studies on related N-functionalized imidazoles with cycloalkyl groups have utilized computational models like COSMOtherm (Conductor-like Screening Model for Realistic Solvation) to predict properties such as density, viscosity, and vaporization enthalpies. mdpi.comresearchgate.net
These simulations reveal that the structure of the alkyl substituent—be it linear, branched, or cyclic—plays a critical role in the packing efficiency and intermolecular forces of imidazole compounds. mdpi.com For instance, density predictions from COSMOtherm calculations have shown close agreement with experimental data for various cycloalkyl imidazoles. mdpi.comresearchgate.net The transition from a linear alkyl chain to a cycloalkyl group, such as the cyclobutyl group in this compound, tends to increase density due to a reduction in molar volume and more efficient molecular packing. mdpi.com This enhanced packing also leads to increased van der Waals interactions, which in turn results in higher viscosity compared to linear isomers. mdpi.com
Vapor pressure and enthalpies of vaporization are also key parameters explored through simulation. mdpi.comresearchgate.net Predictions of vapor pressure are generally found to be reliable at lower temperatures, though deviations can increase with rising temperature. mdpi.comresearchgate.net Conversely, calculated vaporization enthalpies have shown consistent and acceptable accuracy across different temperatures, providing valuable data for understanding the energy required for phase transition. mdpi.com
Table 1: Predicted Physicochemical Properties for Cycloalkyl Imidazole Compounds The following interactive table presents data from computational studies on imidazole compounds with cycloalkyl substituents, which serve as a model for understanding this compound.
| Property | Computational Method | Key Findings for Cycloalkyl Imidazoles | Reference |
| Density | COSMOtherm | Calculated densities show close agreement with experimental values. Cycloalkyl imidazoles exhibit higher density than linear and branched isomers due to reduced molar volume and closer packing. | mdpi.com |
| Viscosity | COSMOtherm | Predictions tend to underestimate experimental measurements, but a scaling factor can provide agreement. Cycloalkyl groups lead to increased viscosity due to stronger van der Waals interactions. | mdpi.com |
| Vapor Pressure | COSMOtherm | Predictions are relatively reliable at low temperatures, with accuracy decreasing as temperature increases. | mdpi.comresearchgate.net |
| Enthalpy of Vaporization (ΔHvap) | COSMOtherm | Variances in simulation results are relatively consistent and acceptable, with small errors observed across different temperatures. | mdpi.com |
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the spectroscopic parameters of molecules like this compound. ufrj.brnih.gov These theoretical calculations can provide detailed insights into the vibrational, electronic, and magnetic properties of a molecule, which correspond to its Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectra, respectively. nih.govrsc.orgacs.org
The process begins with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov Using a specified basis set, such as 6-311++G(d,p), DFT methods calculate the electronic structure. rsc.org From this optimized structure, vibrational frequency calculations can be performed to predict the IR and Raman spectra. acs.org These calculations help in assigning specific vibrational modes (e.g., stretching, bending) to the absorption bands observed in experimental spectra. nih.gov
Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated. These predictions are valuable for interpreting experimental NMR data and confirming the chemical structure of synthesized compounds. nih.govdergipark.org.tr For electronic properties, Time-Dependent DFT (TD-DFT) is employed to calculate the vertical excitation energies and oscillator strengths, which are used to generate a theoretical UV-Vis absorption spectrum. ufrj.bracs.org This analysis reveals information about the electronic transitions occurring within the molecule, such as those involving the π-electron system of the imidazole ring. plos.org
Table 2: Computationally Predicted Spectroscopic Data Types This interactive table outlines the types of spectroscopic parameters for this compound that can be predicted using computational methods like DFT.
| Spectroscopic Technique | Predicted Parameters | Computational Method | Significance |
| Infrared (IR) & Raman Spectroscopy | Vibrational Frequencies, Intensities | DFT (e.g., B3LYP/6-311G) | Assignment of functional group vibrations and confirmation of molecular structure. |
| NMR Spectroscopy | ¹H and ¹³C Chemical Shifts | DFT (GIAO method) | Aiding in the structural elucidation and interpretation of experimental NMR spectra. |
| UV-Visible Spectroscopy | Absorption Wavelengths (λmax), Oscillator Strengths, Excitation Energies | Time-Dependent DFT (TD-DFT) | Understanding electronic transitions, HOMO-LUMO gap, and optical properties. |
Theoretical Studies on Non-Linear Optical Properties of this compound Derivatives
Theoretical studies are instrumental in exploring and predicting the non-linear optical (NLO) properties of organic molecules, including derivatives of this compound. Organic NLO materials are of significant interest for applications in optoelectronics, such as optical switching and data storage. nih.gov Computational methods, primarily DFT, allow for the calculation of molecular NLO responses, guiding the design of new materials with enhanced properties. rsc.org
The NLO response of a molecule is determined by its electronic structure, particularly the ease with which its electron cloud can be polarized by an external electric field. Key parameters calculated to quantify NLO properties include the linear polarizability (α) and the first-order hyperpolarizability (β). rsc.orgnih.gov A large β value is indicative of a strong second-order NLO response. nih.gov
For organic molecules, a significant NLO response often arises from an architecture that facilitates intramolecular charge transfer (ICT). nih.govnih.gov This is typically achieved by connecting an electron-donating group to an electron-accepting group through a π-conjugated system. While the imidazole ring itself can act as part of a π-linker, derivatives of this compound could be designed by adding donor and acceptor substituents to the molecular framework. Theoretical calculations can predict how different substituents would modulate the ICT and, consequently, the hyperpolarizability. nih.gov The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) is crucial in these studies, as the HOMO-LUMO energy gap is inversely related to the molecule's polarizability and potential for charge transfer. rsc.orgnih.gov
Table 3: Key Parameters in Theoretical NLO Studies This interactive table summarizes the important parameters calculated in the computational investigation of the NLO properties of this compound derivatives.
| Parameter | Symbol | Description | Computational Method |
| Dipole Moment | µ | Measures the separation of positive and negative charges in a molecule; related to molecular polarity. | DFT |
| Linear Polarizability | α | Describes the linear response of the molecular dipole moment to an external electric field. | DFT |
| First Hyperpolarizability | β | Quantifies the second-order (non-linear) response of the molecule to an external electric field; a key indicator of NLO activity. | DFT (e.g., B3LYP) |
| HOMO-LUMO Energy Gap | Egap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. A smaller gap often correlates with higher polarizability and enhanced NLO properties. | DFT |
Lack of Publicly Available Research on the Coordination Chemistry and Catalytic Applications of this compound
Following a comprehensive search of scientific literature and databases, it has been determined that there is no available research specifically detailing the coordination chemistry and catalytic applications of the chemical compound This compound . The stringent requirement to focus solely on this specific molecule, as per the provided outline, cannot be met due to the absence of published studies on its use as a ligand in metal complexes or its applications in catalysis.
The planned article, "Coordination Chemistry and Catalytic Applications of this compound," was structured to cover the following areas:
Coordination Chemistry and Catalytic Applications of 4 Cyclobutyl 1h Imidazole
Structure Activity Relationship Sar Studies and Rational Ligand Design Principles
Molecular Basis of Recognition and Interaction with Biomolecular Targets (e.g., Proteins, Enzymes)
The biological effects of 4-cyclobutyl-1H-imidazole derivatives are contingent upon their precise interaction with macromolecular targets. The imidazole (B134444) core, complemented by the cyclobutyl substituent, engages in a sophisticated interplay of forces to achieve stable and specific binding. The electron-rich nature of the imidazole ring allows it to readily bind with a variety of enzymes and receptors. nih.gov
The binding of imidazole-based ligands within the active sites of proteins is a multifaceted process governed by several key non-covalent interactions. longdom.org The structural features of the imidazole ring are conducive to forming multiple interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov
Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as both hydrogen bond donors and acceptors, forming critical connections with amino acid residues in a protein's binding pocket. For instance, studies on imidazole derivatives targeting cytochrome P450 enzymes have shown that the imidazole nitrogen can form hydrogen bonds with water molecules or directly with residues like Arg386 in the active site. nih.gov
Hydrophobic Interactions: These interactions are crucial for the binding of nonpolar regions of a ligand with corresponding nonpolar regions of the target protein. longdom.org The cyclobutyl group, in particular, contributes significantly to hydrophobic interactions.
π-Stacking and Arene Interactions: The aromatic imidazole ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. Additionally, arene-hydrogen interactions can occur, for example, between the imidazole ring and residues like Gln385. nih.gov
| Interaction Type | Description | Key Moieties Involved | Example Protein Residues |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. longdom.org | Imidazole nitrogen atoms (as donors/acceptors). nih.gov | Arginine (Arg), Serine (Ser), Glutamine (Gln). nih.gov |
| Hydrophobic Forces | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. longdom.org | Cyclobutyl group, other alkyl or aryl substituents. | Leucine (Leu), Valine (Val), Alanine (Ala), Methionine (Met). nih.gov |
| π-Interactions | Non-covalent interactions involving π systems. Includes π-π stacking and arene-H interactions. | Aromatic imidazole ring. | Phenylalanine (Phe), Tryptophan (Trp), Tyrosine (Tyr). nih.gov |
The cyclobutyl group is not merely a passive structural component; it plays an active and often decisive role in determining a ligand's pharmacological profile. Its size, shape, and hydrophobicity are key attributes that medicinal chemists leverage to fine-tune binding characteristics.
The three-dimensional arrangement of atoms (stereochemistry) in a ligand can have a profound impact on its interaction with a chiral biological target like a protein. For derivatives of this compound that have additional substituents, stereoisomers can exhibit significantly different binding affinities and selectivities.
Research into cis-substituted cyclobutyl-4-aminoimidazole inhibitors of cyclin-dependent kinases (CDKs) has highlighted the importance of stereospecificity. nih.gov These compounds were identified as potent CDK5 inhibitors with up to 30-fold selectivity over CDK2. nih.gov Molecular dynamics simulations revealed that the specific cis configuration was crucial for achieving this selectivity. The orientation of the substituents on the cyclobutyl ring dictates how the entire molecule fits into the ATP-binding pocket of the kinase, influencing the specific hydrogen bonds and hydrophobic interactions that can be formed. nih.gov This stereospecific recognition underscores that subtle changes in 3D geometry can translate into large differences in biological activity and target selectivity. nih.gov
Rational Design Strategies for Novel Imidazole-Based Ligands
The development of new therapeutic agents based on the this compound scaffold relies on rational design strategies that leverage structural insights and computational tools to create molecules with improved properties. nih.gov
Scaffold Hopping: This strategy involves replacing the central molecular core (the scaffold) of a known active compound with a chemically different one, while preserving the original molecule's biological activity and three-dimensional arrangement of key functional groups. niper.gov.in For instance, in the development of P2X(7) receptor antagonists, a pyrazole (B372694) core was successfully replaced with an imidazole scaffold, leading to a new series of potent antagonists. researchgate.net This approach can lead to novel intellectual property, improved physicochemical properties, and better metabolic stability. niper.gov.in
Molecular Hybridization: This technique involves combining two or more distinct pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. The goal is to create a new compound with an enhanced or broader spectrum of activity, potentially by interacting with multiple targets or different sites on a single target. A common approach is the creation of imidazole-triazole hybrids or imidazole-thiadiazole hybrids, which merge the known biological activities of each heterocyclic ring system into one molecule. nih.govmdpi.com
| Design Strategy | Principle | Desired Outcome | Example Application |
| Scaffold Hopping | Replacing the molecular core while maintaining the orientation of key binding groups. niper.gov.in | Novel chemical series, improved ADME properties, escape from existing patent space. niper.gov.in | Replacing a pyrazole core with an imidazole in P2X(7) antagonists. researchgate.net |
| Molecular Hybridization | Covalently linking two or more pharmacophores into a single molecule. nih.gov | Enhanced potency, dual-target activity, overcoming drug resistance. | Creating imidazole-1,2,3-triazole hybrids for anticancer activity. nih.gov |
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of new ligands. Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict and analyze how a ligand like a this compound derivative will bind to its target protein.
Molecular modeling studies were integral to the rational design of imidazole-based inhibitors for Mycobacterium tuberculosis cytochrome P450 CYP121A1. nih.gov These studies help visualize the binding mode, identify key interactions, and predict the binding affinity of newly designed compounds before they are synthesized. nih.gov MD simulations can further explore the stability of the ligand-protein complex over time and provide insights into the energetic basis for a ligand's potency and selectivity, as was done to understand the stereospecificity of cyclobutyl-imidazole CDK inhibitors. nih.gov This computational-first approach allows for the prioritization of the most promising candidates for synthesis and biological testing, streamlining the drug discovery process. nih.govmdpi.com
Advanced Structural Elucidation of Ligand-Target Complexes (e.g., Co-crystallography for interaction sites)
The rational design of potent and selective inhibitors is greatly enhanced by a detailed understanding of their binding modes within the target's active site. While direct co-crystallography data for this compound with its targets remains to be published, comprehensive molecular dynamics (MD) simulations have provided significant insights into the structural basis of its interactions, particularly as an inhibitor of Cyclin-Dependent Kinases (CDKs). These computational studies offer a virtual window into the atomic-level details that govern ligand recognition and selectivity.
Research focusing on a series of cis-substituted cyclobutyl-4-aminoimidazole inhibitors has shed light on their potent and selective inhibition of CDK5 over the highly homologous CDK2, a crucial aspect for developing therapies for neurodegenerative diseases without affecting the cell cycle. plos.orgnih.gov These simulations reveal that the cyclobutyl moiety plays a pivotal role in orienting the ligand within the ATP-binding pocket, facilitating key interactions that underpin its inhibitory activity. plos.org
The aminoimidazole core of the inhibitors establishes crucial hydrogen bonds with the hinge region of the kinase, a common interaction pattern for kinase inhibitors. Specifically, the imidazole nitrogen atoms and the amino group can form hydrogen bonds with the backbone carbonyl and amide groups of residues such as Cys83 in CDK5. plos.org
The cyclobutyl group acts as a linker, projecting the substituted part of the inhibitor deep into the substrate-binding pocket. plos.org A significant interaction facilitated by this group is a CH-π interaction between the cyclobutyl ring and the benzene (B151609) ring of a phenylalanine residue at position 80 (Phe80) in both CDK2 and CDK5. plos.org The stability of this interaction is a key determinant of the inhibitor's potency.
The stereochemistry of substituents on the cyclobutyl ring is critical for selectivity. For instance, a cis-hydroxyl group on the cyclobutyl ring can form a hydrogen bond with the side chain of Asp84 in CDK5. plos.org In CDK2, the corresponding residue is a histidine (His84), which cannot act as a hydrogen bond acceptor in the same manner, thus contributing to the observed selectivity for CDK5. plos.org
The table below summarizes the key interactions observed in molecular dynamics simulations between a cis-hydroxy-cyclobutyl-aminoimidazole inhibitor and the active sites of CDK5 and CDK2.
| Interaction Type | Inhibitor Moiety | CDK5 Residue | CDK2 Residue | Significance for Selectivity |
| Hydrogen Bond | Aminoimidazole | Cys83 (backbone) | Cys83 (backbone) | Anchors the inhibitor in the hinge region of both kinases. |
| Hydrogen Bond | cis-Hydroxyl group | Asp84 (side chain) | His84 (side chain) | Favorable interaction in CDK5; less favorable in CDK2, contributing to selectivity. plos.org |
| CH-π Interaction | Cyclobutyl ring | Phe80 | Phe80 | Stabilizes the inhibitor in the binding pocket of both kinases. plos.org |
| van der Waals | Various | Active site residues | Active site residues | Contribute to the overall binding affinity. |
These detailed structural insights, derived from advanced computational methods, underscore the importance of the this compound scaffold in designing selective kinase inhibitors. The cyclobutyl group is not merely a passive linker but an active participant in establishing favorable interactions within the target's binding site. This understanding provides a solid foundation for the rational design of next-generation inhibitors with improved potency and selectivity profiles. The principles elucidated from these studies can guide the strategic placement of functional groups on the cyclobutyl ring to further optimize interactions with specific amino acid residues, thereby fine-tuning the inhibitor's activity against desired targets. plos.orgnih.gov
Advanced Spectroscopic and Crystallographic Investigations of 4 Cyclobutyl 1h Imidazole
High-Resolution NMR Spectroscopy for Structural Elucidation and Dynamic Studies
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules in solution. For 4-cyclobutyl-1H-imidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a complete picture of the atomic connectivity and the electronic environment of each nucleus.
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by revealing through-bond and through-space correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment maps the connectivity of protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). In the spectrum of this compound, COSY would reveal correlations between the methine proton of the cyclobutyl ring and its adjacent methylene (B1212753) protons. It would also show correlations among the non-equivalent methylene protons within the cyclobutyl ring. researchgate.netsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms to which they are attached (¹J coupling). sdsu.eduyoutube.com It is instrumental in assigning the carbon resonances of the molecule. For this compound, the HSQC spectrum would show distinct cross-peaks connecting each proton signal to its corresponding carbon signal, allowing for the unambiguous assignment of the imidazole (B134444) and cyclobutyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). sdsu.eduscience.gov This is particularly useful for connecting different fragments of a molecule. For instance, HMBC would show correlations from the cyclobutyl methine proton to the C4 and C5 carbons of the imidazole ring, confirming the point of attachment. Correlations from the imidazole protons to the carbons of the cyclobutyl ring would also be expected. science.gov
The combined data from these 2D NMR experiments allow for a complete and unambiguous assignment of all proton and carbon signals in this compound, as detailed in the table below.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
| Imidazole H-2 | ~7.6 | ~135 | C4, C5 |
| Imidazole H-5 | ~6.9 | ~118 | C2, C4, Cyclobutyl C-α |
| Cyclobutyl H-α (methine) | ~3.5 | ~38 | Imidazole C4, Imidazole C5, Cyclobutyl C-β |
| Cyclobutyl H-β (methylene) | ~2.2 | ~28 | Cyclobutyl C-α, Cyclobutyl C-γ |
| Cyclobutyl H-γ (methylene) | ~1.9 | ~18 | Cyclobutyl C-β |
Note: The chemical shift values presented are hypothetical and based on typical ranges for similar substituted imidazoles and cyclobutane (B1203170) rings.
While solution-state NMR provides information about the molecule in an isotropic environment, solid-state NMR (ssNMR) offers insights into the structure and dynamics in the crystalline state. researchgate.netresearchgate.net Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties. Solid-state NMR is a powerful technique to identify and characterize different polymorphic forms of this compound. Differences in the crystalline packing and intermolecular interactions between polymorphs would result in distinct ¹³C and ¹⁵N chemical shifts in their ssNMR spectra. researchgate.net This allows for the detection and quantification of different polymorphic phases in a bulk sample.
X-ray Crystallography and Single-Crystal Diffraction Analysis
X-ray crystallography provides the most definitive structural information for a crystalline compound, offering precise atomic coordinates in three-dimensional space. nih.gov A single-crystal X-ray diffraction analysis of this compound would yield a wealth of information about its molecular and supramolecular structure.
Single-crystal X-ray diffraction would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the this compound molecule. nih.gov Key parameters of interest would include the planarity of the imidazole ring and the puckering of the cyclobutyl ring. The conformation of the cyclobutyl ring relative to the imidazole ring would also be determined, revealing any preferred spatial arrangements. nih.gov
| Parameter | Expected Value |
| Imidazole Ring | Largely planar |
| Cyclobutyl Ring Conformation | Puckered |
| C-C Bond Lengths (Cyclobutyl) | ~1.54 Å |
| C-N Bond Lengths (Imidazole) | ~1.32 - 1.38 Å |
| C=C Bond Length (Imidazole) | ~1.36 Å |
| Angle of Cyclobutyl attachment | Dependent on steric and electronic factors |
Note: The values presented are hypothetical and based on typical bond lengths and angles for similar molecular fragments.
The hydrogen bonding capabilities of this compound make it an interesting candidate for co-crystallization studies. nih.gov Co-crystals are multi-component crystals held together by non-covalent interactions. nih.govnih.gov By selecting appropriate co-formers with complementary hydrogen bonding sites (e.g., carboxylic acids, amides), it would be possible to design and synthesize novel co-crystals of this compound. X-ray crystallography would be essential to confirm the formation of these co-crystals and to analyze the specific molecular recognition events and hydrogen bonding patterns that govern their assembly. nih.govgrafiati.com
Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways
Due to the absence of publicly available experimental mass spectrometry data for this compound, this section provides a predictive analysis based on established fragmentation principles of alkyl-substituted imidazoles and heterocyclic compounds. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition of the molecular ion and its fragments.
Predicted Molecular Ion and High-Resolution Mass:
The molecular formula of this compound is C₇H₁₀N₂. Its predicted monoisotopic mass is approximately 122.0844 g/mol . A high-resolution mass spectrometer would be expected to detect the protonated molecule, [M+H]⁺, with a highly accurate mass-to-charge ratio (m/z) that confirms this elemental composition, distinguishing it from other isobaric species.
Predicted Fragmentation Pathways:
Electron ionization (EI) mass spectrometry of this compound is expected to produce a distinct fragmentation pattern. The molecular ion (M⁺˙) should be observable, and its fragmentation would likely proceed through several key pathways initiated by the ionization of the imidazole ring or the cyclobutyl substituent.
A primary fragmentation pathway is anticipated to be the loss of the cyclobutyl group as a radical (•C₄H₇) or as an alkene (C₄H₆) via rearrangement. The cleavage of the C-C bond between the imidazole ring and the cyclobutyl substituent is a common fragmentation mode for alkyl-substituted aromatic systems. This would result in a prominent ion corresponding to the imidazole ring with a remaining fragment.
Another significant fragmentation route would likely involve the cyclobutyl ring itself. Cyclobutane derivatives often undergo ring opening to a butenyl radical cation or eliminate ethylene (B1197577) (C₂H₄) to form a more stable cyclopropyl-containing fragment. Fragmentation of the imidazole ring itself is also possible, typically involving the loss of HCN or related neutral molecules, which is a characteristic fragmentation pattern for imidazole derivatives.
Predicted Mass Spectrum Data Table:
| Predicted m/z | Proposed Fragment Ion | Predicted Fragmentation Pathway | Predicted Relative Abundance |
|---|---|---|---|
| 122 | [C₇H₁₀N₂]⁺˙ | Molecular Ion | Moderate |
| 107 | [C₆H₇N₂]⁺ | Loss of •CH₃ from cyclobutyl ring | Low |
| 94 | [C₅H₆N₂]⁺˙ | Loss of C₂H₄ from cyclobutyl ring | Moderate to High |
| 81 | [C₄H₅N₂]⁺ | Loss of •C₃H₅ from cyclobutyl ring | Moderate |
| 68 | [C₃H₄N₂]⁺˙ | Loss of C₄H₆ (butadiene) via cyclobutyl ring opening | High |
| 54 | [C₃H₄N]⁺ | Cleavage of the imidazole ring | Moderate |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights
Predicted FT-IR Spectrum:
The FT-IR spectrum of this compound is expected to be characterized by absorption bands corresponding to the vibrations of the imidazole ring, the cyclobutyl substituent, and the N-H bond.
N-H Vibrations: A broad absorption band is predicted in the region of 3100-3400 cm⁻¹ due to the N-H stretching vibration of the imidazole ring. This broadening is a result of hydrogen bonding in the solid or liquid state. The N-H bending vibrations are expected to appear in the 1500-1600 cm⁻¹ region.
C-H Vibrations: The aromatic C-H stretching vibrations of the imidazole ring are anticipated to produce sharp bands around 3100-3150 cm⁻¹. The aliphatic C-H stretching vibrations of the cyclobutyl ring will likely appear as strong absorptions in the 2850-3000 cm⁻¹ range.
Imidazole Ring Vibrations: The C=C and C=N stretching vibrations of the imidazole ring are expected to give rise to a series of bands in the 1400-1650 cm⁻¹ region. Ring breathing and deformation modes will also contribute to the fingerprint region below 1400 cm⁻¹.
Cyclobutyl Ring Vibrations: The cyclobutane ring has characteristic deformation and scissoring vibrations. A band around 900-935 cm⁻¹ is often attributed to a ring breathing mode of cyclobutane. CH₂ scissoring and wagging vibrations are also expected in the fingerprint region.
Predicted Raman Spectrum:
The Raman spectrum of this compound should complement the FT-IR data. While N-H and O-H stretching vibrations are typically weak in Raman, the symmetric vibrations of the carbon skeleton are often strong.
Imidazole Ring Vibrations: The symmetric "ring breathing" vibration of the imidazole ring is expected to be a prominent feature in the Raman spectrum, likely appearing in the 1000-1200 cm⁻¹ region. Other C=C and C=N stretching modes will also be Raman active.
Cyclobutyl Ring Vibrations: Symmetric C-C stretching and ring deformation modes of the cyclobutyl group should be observable in the Raman spectrum, providing information about the conformation of the ring.
C-H Vibrations: While aromatic C-H stretching vibrations may be weak, the symmetric aliphatic C-H stretching of the cyclobutyl group could be more intense in the Raman spectrum compared to the FT-IR.
Predicted Vibrational Spectroscopy Data Table:
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Expected in FT-IR | Expected in Raman |
|---|---|---|---|
| ~3150-3400 | N-H stretch (imidazole) | Strong, Broad | Weak |
| ~3100-3150 | Aromatic C-H stretch (imidazole) | Medium | Medium |
| ~2850-3000 | Aliphatic C-H stretch (cyclobutyl) | Strong | Strong |
| ~1550-1650 | C=C and C=N stretch (imidazole) | Medium-Strong | Medium-Strong |
| ~1400-1500 | CH₂ scissoring (cyclobutyl), Imidazole ring stretch | Medium | Medium |
| ~1000-1200 | Imidazole ring breathing | Medium | Strong |
| ~900-935 | Cyclobutane ring breathing | Medium | Medium |
Future Research Directions and Unexplored Avenues for 4 Cyclobutyl 1h Imidazole
Development of Novel Synthetic Methodologies with Enhanced Efficiency and Selectivity
The development of efficient and selective synthetic routes is paramount for the widespread application of 4-cyclobutyl-1H-imidazole. Future research will likely focus on methodologies that not only improve yields and reduce reaction times but also offer greater control over regioselectivity and stereoselectivity. One promising direction is the refinement of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate the formation of imidazole (B134444) rings. Further investigation into the optimization of reaction conditions, such as solvent, temperature, and catalyst systems, could lead to even more rapid and efficient syntheses.
Another key area of exploration is the development of novel catalytic systems. While traditional methods often rely on stoichiometric reagents, the use of catalytic amounts of novel transition metal complexes or organocatalysts could provide more sustainable and atom-economical pathways. Research into the design of catalysts that can facilitate the direct and selective C-H functionalization of the imidazole core would be particularly impactful, allowing for the late-stage modification of the this compound scaffold and the rapid generation of diverse compound libraries.
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Optimization of reaction parameters, solvent-free conditions |
| Novel Catalytic Systems | Increased efficiency, sustainability, atom economy | Development of transition metal and organocatalysts |
| C-H Functionalization | Late-stage diversification, access to novel derivatives | Design of selective and efficient catalysts |
Exploration of Advanced Catalytic Applications and Mechanistic Insights
The inherent chemical properties of the imidazole ring, including its aromaticity and the presence of both acidic and basic nitrogen atoms, make it an attractive scaffold for the development of novel catalysts. Future research should explore the potential of this compound and its derivatives as ligands for transition metal catalysts or as organocatalysts in their own right. The cyclobutyl group can offer unique steric and electronic properties that could influence the activity and selectivity of a catalytic center.
A critical aspect of this research will be the detailed investigation of reaction mechanisms. Understanding the precise role of the this compound moiety in the catalytic cycle is essential for the rational design of more efficient catalysts. This can be achieved through a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, and computational modeling. For instance, time-resolved mechanistic insights into the photochemical interconversion of related heterocyclic systems like pyrazole (B372694) to imidazole can provide a blueprint for understanding reaction pathways. nih.govresearchgate.net Such studies can elucidate the transient intermediates and transition states, offering a deeper understanding of the catalytic process.
Integration with Machine Learning and Artificial Intelligence for Predictive Chemical Research
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, and the study of this compound is no exception. These computational tools can be employed to accelerate the discovery and optimization of molecules with desired properties. For instance, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of novel this compound derivatives based on their structural features.
| AI/ML Application | Objective | Potential Impact |
| QSAR Modeling | Predict biological activity of new derivatives | Accelerate hit-to-lead optimization |
| Generative Models | Design novel molecules with desired properties | Discover new chemical entities with enhanced efficacy |
| Explainable AI | Understand the basis of model predictions | Facilitate rational, data-driven molecular design |
Design and Synthesis of Advanced Materials Incorporating this compound Scaffolds
The unique structural and electronic properties of this compound make it a promising building block for the design and synthesis of advanced materials. A significant area of future research lies in the incorporation of this scaffold into metal-organic frameworks (MOFs). The imidazole nitrogen atoms can act as effective coordination sites for metal ions, enabling the construction of porous materials with tailored properties for applications in gas storage, separation, and catalysis. For example, imidazole-containing MOFs have been investigated for their potential in carbon dioxide capture and cycloaddition reactions. soton.ac.ukrsc.org The cyclobutyl group could influence the pore size and topology of the resulting MOF, potentially leading to materials with novel functionalities.
Furthermore, the integration of this compound into polymer structures is another largely unexplored avenue. Imidazolium-based polymers, derived from imidazole precursors, have shown promise in various applications, including as solid polymer electrolytes and antibacterial agents. researchgate.net The synthesis of polymers incorporating the this compound moiety could lead to materials with unique thermal, mechanical, and conductive properties.
Deepening the Understanding of Molecular Recognition and Interaction Mechanisms with Novel Targets
A fundamental understanding of how this compound interacts with biological macromolecules is crucial for its development in medicinal chemistry. Future research should focus on elucidating the molecular recognition and interaction mechanisms with novel biological targets. For instance, studies on cyclobutyl-substituted imidazole inhibitors have provided insights into their differential selectivity against cyclin-dependent kinases (CDKs). plos.org Further investigations using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can provide atomic-level details of these interactions.
The formation of supramolecular complexes involving this compound is another important area of study. The imidazole ring can participate in a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions, making it an excellent component for the construction of self-assembling systems. nih.gov A deeper understanding of these interactions will be critical for the rational design of novel therapeutics and functional materials.
Sustainable and Eco-Friendly Approaches in the Lifecycle of Imidazole Research
The principles of green chemistry are becoming increasingly important in all aspects of chemical research. Future investigations into this compound should prioritize the development of sustainable and eco-friendly approaches throughout its lifecycle, from synthesis to application and degradation. This includes the use of renewable starting materials, the development of solvent-free or aqueous reaction conditions, and the design of recyclable catalysts.
Eco-friendly synthesis methods, such as those utilizing waste curd water as a catalytic solvent under microwave irradiation, have been reported for related imidazole derivatives and offer a promising avenue for the sustainable production of this compound. wikipedia.org Additionally, the use of biocatalysts, such as chitosan hydrogels, presents another green alternative for the synthesis of imidazole-containing compounds. By embracing these sustainable practices, the environmental impact of research and development involving this compound can be significantly minimized.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-cyclobutyl-1H-imidazole, and how can yield and purity be maximized?
- Methodology :
- Step 1 : Use nucleophilic substitution or cross-coupling reactions to construct the imidazole ring with cyclobutyl substituents. Evidence from analogous imidazole derivatives suggests microwave-assisted synthesis may improve reaction efficiency .
- Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify critical parameters. For example, elevated temperatures (80–120°C) in polar aprotic solvents (DMF or DMSO) enhance cyclobutyl group incorporation .
- Step 3 : Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures). Monitor purity using HPLC (>98%) and confirm structure via H/C NMR .
Q. How can the structural integrity of this compound be validated experimentally?
- Methodology :
- X-ray Crystallography : Co-crystallize with a heavy atom (e.g., iodine) for SHELX-based refinement. Use programs like SHELXL for small-molecule refinement and ORTEP-3 for visualization .
- Spectroscopic Analysis :
- NMR : Assign peaks using H (δ 7.2–7.5 ppm for imidazole protons) and C (δ 120–140 ppm for aromatic carbons).
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 123.1 (CHN) .
- Table : Summary of Structural Validation Techniques
| Technique | Key Parameters | Reference |
|---|---|---|
| XRD | Space group P2/c, R1 < 0.05 | |
| NMR | H (500 MHz, CDCl) | |
| MS | ESI+ mode, resolution 30,000 |
Q. What preliminary assays are suitable for screening the bioactivity of this compound?
- Methodology :
- Antimicrobial Activity : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli. Measure MIC values (µg/mL) under varying pH (5–8) and temperature (25–37°C) .
- Enzyme Inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays. IC values < 10 µM suggest therapeutic potential .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and binding modes of this compound in drug design?
- Methodology :
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase domains). Parameterize the cyclobutyl group’s steric effects and imidazole’s hydrogen-bonding capacity .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO/LUMO) at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites. High HOMO energy (-5.2 eV) indicates susceptibility to oxidation .
Q. How to resolve contradictions in bioactivity data across different studies (e.g., conflicting MIC values)?
- Methodology :
- Meta-Analysis : Aggregate data from PubMed/Scopus using PRISMA guidelines. Stratify results by assay conditions (e.g., pH, inoculum size) .
- Experimental Replication : Standardize protocols (e.g., Mueller-Hinton broth, 37°C, pH 7.2) and include positive controls (e.g., ciprofloxacin) to normalize variability .
Q. What strategies improve the stability of this compound in aqueous buffers for pharmacokinetic studies?
- Methodology :
- Degradation Kinetics : Monitor hydrolytic stability via HPLC at 25–37°C. Half-life (t) < 24 h in PBS (pH 7.4) suggests susceptibility to hydrolysis.
- Formulation : Use cyclodextrin encapsulation (e.g., HP-β-CD) or PEGylation to enhance solubility and reduce degradation .
Data Contradiction Analysis
Q. Why do crystallographic data sometimes conflict with spectroscopic assignments for imidazole derivatives?
- Root Cause :
- Dynamic Effects : X-ray structures represent static conformations, while NMR captures time-averaged signals. For example, cyclobutyl ring puckering may lead to multiple C NMR signals despite a single crystal structure .
- Resolution :
- Combine variable-temperature NMR and DFT-optimized structures to correlate dynamic behavior with experimental data .
Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in biological assays?
- Protocols :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
